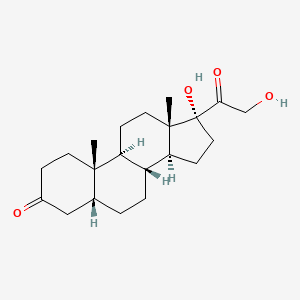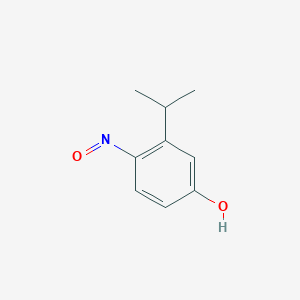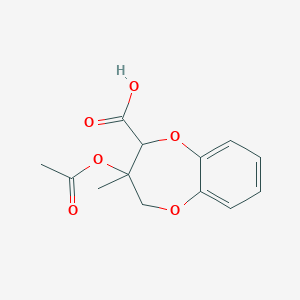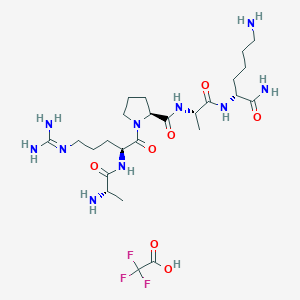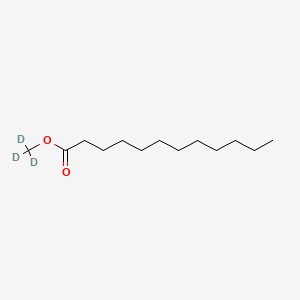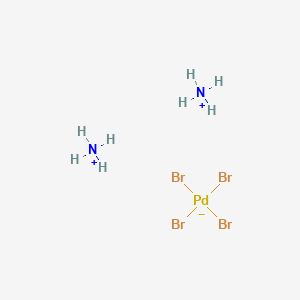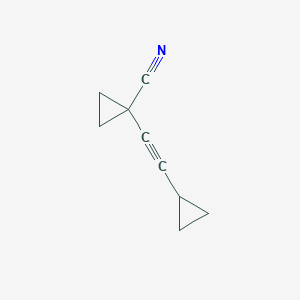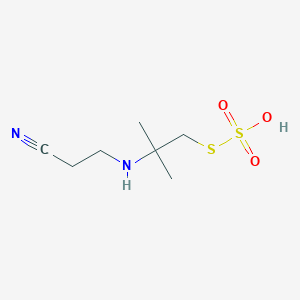![molecular formula C5H10N2O4 B13829224 L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
L-Alanine, 3-[(methoxycarbonyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, 3-[(methoxycarbonyl)amino]- is a derivative of the amino acid L-alanine It is characterized by the presence of a methoxycarbonyl group attached to the amino group of the alanine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(methoxycarbonyl)amino]- typically involves the protection of the amino group of L-alanine using a methoxycarbonyl group. This can be achieved through the reaction of L-alanine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, 3-[(methoxycarbonyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like hydrazine or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
L-Alanine, 3-[(methoxycarbonyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein folding.
Mécanisme D'action
The mechanism of action of L-Alanine, 3-[(methoxycarbonyl)amino]- involves its interaction with specific molecular targets. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanine methyl ester: Similar in structure but lacks the methoxycarbonyl group.
N-Boc-L-Alanine: Contains a tert-butoxycarbonyl group instead of a methoxycarbonyl group.
L-Alanine isoxazolidide: A derivative used in peptide synthesis.
Uniqueness
L-Alanine, 3-[(methoxycarbonyl)amino]- is unique due to the presence of the methoxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where selective protection and deprotection of functional groups are crucial .
Propriétés
Formule moléculaire |
C5H10N2O4 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-11-5(10)7-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 |
Clé InChI |
ACKMHVGECBCNMN-VKHMYHEASA-N |
SMILES isomérique |
COC(=O)NC[C@@H](C(=O)O)N |
SMILES canonique |
COC(=O)NCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




